molecular formula C5H14ClN3 B1421854 1-Methyl-1-(propan-2-yl)guanidine hydrochloride CAS No. 1258640-00-4

1-Methyl-1-(propan-2-yl)guanidine hydrochloride

Cat. No.: B1421854
CAS No.: 1258640-00-4
M. Wt: 151.64 g/mol
InChI Key: MUULJRRUAOHQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-(propan-2-yl)guanidine hydrochloride (CAS 1258640-00-4) is a substituted guanidine derivative with a molecular weight of 151.64 g/mol and the molecular formula C 5 H 14 ClN 3 . This compound is provided as a hydrochloride salt, which offers enhanced water solubility and crystalline stability compared to the free base form . In scientific research, this guanidine derivative serves as a valuable reagent in organic synthesis and catalysis, contributing to the development of new synthetic methodologies . Its utility is particularly noted in condensation reactions with bis-electrophiles for the construction of novel fused heterocyclic scaffolds, such as pyrimidopyrimidines, which are high-nitrogen compounds valuable for screening libraries in drug discovery initiatives . Research into its biological activity suggests potential as a modulator of neurological function. Studies indicate its mechanism may involve interaction with specific molecular targets, potentially enhancing the release of neurotransmitters like acetylcholine and influencing nerve impulse transmission . Furthermore, guanidine derivatives have been identified as a novel chemotype of muscarinic receptor antagonists, showing binding affinities to human M2 and M4 receptors, which are relevant targets for cognitive deficit diseases such as Alzheimer's disease and schizophrenia . The compound also demonstrates the ability to modulate the depolarization and repolarization rates of muscle cell membranes, indicating applications in neuromuscular research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-1-propan-2-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-4(2)8(3)5(6)7;/h4H,1-3H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUULJRRUAOHQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

1-Methyl-1-(propan-2-yl)guanidine hydrochloride, also known as \$$ C5H{14}ClN_3 \$$, has a molecular weight of 151.64 g/mol.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of isopropylamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
  • Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
  • Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines .

Scientific Research Applications

1-Methyl-1-(propan-2-yl)guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may enhance the release of neurotransmitters like acetylcholine, thereby influencing nerve impulse transmission. Additionally, it can modulate the rates of depolarization and repolarization of muscle cell membranes .

Comparison with Similar Compounds

Guanidine Hydrochloride (Parent Compound)

  • Structure : Lacks alkyl substituents; consists of a planar guanidine group paired with HCl.
  • Denaturation Efficacy : Strong chaotropic agent, widely used to denature proteins and nucleic acids by disrupting hydrogen bonds and hydrophobic interactions. Effective at concentrations ≥ 4 M .
  • Applications : Protein purification, RNA/DNA extraction, and industrial synthesis .

1-Methylguanidine Hydrochloride

  • Structure : Contains a single methyl group on the guanidine nitrogen.
  • Denaturation Efficacy : Exhibits variable effects depending on the protein target. For example, it shows weak denaturation of edestin and excelsin but matches guanidine hydrochloride’s efficacy on globin and egg albumin .
  • Applications : Used as a reagent in organic synthesis and pharmaceutical research .
  • Toxicity: Limited data, but inferred to align with guanidine hydrochloride due to structural similarity .

Dimethylguanidine Hydrochloride

  • Structure : Two methyl groups attached to the guanidine nitrogen.
  • Applications : Less commonly employed in biochemical workflows.

1-Methyl-1-(propan-2-yl)guanidine Hydrochloride

  • Structure : Methyl and isopropyl substituents introduce steric bulk, altering solubility and interaction with biomolecules.
  • Denaturation Efficacy : Intermediate between guanidine hydrochloride and dimethylguanidine. The isopropyl group may hinder interactions with certain proteins, reducing efficacy in some contexts .
  • Applications: Niche use in glycoproteomics for SDS removal (similar to guanidine hydrochloride’s role in improving mass spectrometry signal-to-noise ratios) .

Quantitative Data Table

Compound Solubility (Water) Denaturation Efficacy* Toxicity (Oral LD₅₀, Rats) Key Applications
Guanidine HCl High ++++ ~500 mg/kg Protein/nucleic acid denaturation
1-Methylguanidine HCl High ++ (varies by protein) Similar to guanidine HCl Organic synthesis
Dimethylguanidine HCl Moderate + Not reported Limited biochemical use
1-Methyl-1-(propan-2-yl)guanidine HCl Moderate-High +++ Not reported Glycoproteomics, intermediate synthesis

*Denaturation efficacy scale: + (weak) to ++++ (strong), based on protein targets in .

Research Findings and Limitations

  • Key Studies :
    • Methylated guanidines show protein-specific denaturation profiles, suggesting tailored applications (e.g., globin vs. egg albumin) .
    • This compound’s role in glycoproteomics highlights its utility in removing SDS interference, akin to guanidine hydrochloride .
  • Data Gaps: Limited toxicity and pharmacokinetic data for substituted guanidines. Structural activity relationships (SAR) for denaturation efficacy require further exploration.

Biological Activity

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a compound of significant interest in various fields of biological research and pharmacology. This article provides a comprehensive overview of its biological activity, including its applications in drug development, mechanisms of action, and relevant research findings.

This compound is a guanidine derivative that serves as a versatile scaffold in organic synthesis. Its chemical structure allows it to participate in various reactions, leading to the formation of bioactive compounds. It is particularly noted for its role in synthesizing propargylamines, which are intermediates in pharmaceuticals used for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Pharmacological Applications

Monoamine Oxidase Inhibitors (MAOIs)
The compound is a precursor in the development of MAOIs, which are used to treat depression and neurodegenerative disorders. These inhibitors work by blocking the monoamine oxidase enzyme, resulting in increased levels of neurotransmitters such as serotonin and dopamine. Clinical trials have demonstrated that these MAOIs improve symptoms of depression and cognitive decline.

Antifungal Activity
Research has indicated that guanidine-containing compounds exhibit antifungal properties. For instance, derivatives similar to this compound have shown effective minimum inhibitory concentrations (MICs) against various Candida species, outperforming traditional antifungal agents like amphotericin B . The mechanism involves disrupting fungal cell membranes, leading to cell death.

This compound interacts with biological targets through several mechanisms:

  • DNA Interaction : The compound can form hydrogen bonds with nucleic acids, influencing gene expression and regulation. It has been utilized to synthesize guanidines that act as minor groove binders, affecting transcriptional activity.
  • Cell Membrane Disruption : In antifungal applications, the compound's derivatives have been shown to create pores in fungal cell membranes, leading to cytotoxicity .

Table 1: Biological Activity Summary

ApplicationMechanism of ActionKey Findings
MAOIsInhibition of monoamine oxidaseImproved depression scores in clinical trials
AntifungalMembrane disruptionMIC values: 0.125–64 μg/mL against Candida
Gene RegulationDNA bindingAffects transcriptional activity
NanotechnologySurface modification of nanoparticlesEnhanced stability and targeted delivery

Case Studies

  • Clinical Trials on MAOIs : A series of clinical trials demonstrated that patients treated with MAOIs derived from this compound showed significant improvement in depression scales compared to control groups. The results indicated a correlation between increased neurotransmitter levels and symptom relief.
  • Antifungal Efficacy : In vitro studies using various Candida strains revealed that derivatives of this compound exhibited potent antifungal activity with MIC values comparable to or lower than those of established treatments like amphotericin B. Flow cytometric analyses confirmed changes in cell morphology post-treatment, indicating effective membrane disruption .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural integrity of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride in synthetic chemistry research?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify stoichiometry. For purity, argentometric titration (e.g., chloride ion quantification) or high-performance liquid chromatography (HPLC) with UV detection is recommended. Structural analogs, such as guanidine hydrochloride derivatives, have been characterized using similar protocols .

Q. How is the solubility profile of this compound determined in various solvents, and what thermodynamic models are applicable?

  • Methodological Answer : Solubility is measured via gravimetric or spectroscopic methods across temperature gradients (e.g., 4–40°C). Thermodynamic models like the van’t Hoff equation or activity coefficient models (e.g., NRTL) are used to predict solubility behavior. For guanidine hydrochloride analogs, molecular dynamics simulations have been employed to correlate solvent polarity with dissolution efficiency, providing a framework for derivative compounds .

Q. What protocols are used to assess the compound’s efficacy in protein denaturation studies?

  • Methodological Answer : Denaturation experiments involve incubating proteins with incremental concentrations of the compound (e.g., 0–6 M) at controlled temperatures. Stability parameters (ΔGH2O\Delta G_{H_2O}, CmC_m, and mm-value) are derived from sigmoidal unfolding curves fitted to a two-state model. For example, guanidine hydrochloride denaturation at multiple temperatures (4–40°C) revealed linear dependencies of ΔG\Delta G on denaturant concentration, a method adaptable to its derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in stability data of proteins denatured by this compound under varying temperature conditions?

  • Methodological Answer : Contradictions in ΔCp\Delta C_p (change in heat capacity) values can arise from non-two-state unfolding or aggregation. To address this, combine differential scanning calorimetry (DSC) with circular dichroism (CD) spectroscopy to monitor secondary structure loss. Additionally, repeat denaturation assays at multiple pH levels and ionic strengths to isolate confounding factors. Prior work on guanidine hydrochloride demonstrated that ΔCp\Delta C_p discrepancies were resolved by validating data against high-resolution crystallographic structures .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side-product formation?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, and catalyst) using design-of-experiment (DoE) approaches. For example, a guanidine derivative synthesis achieved 85% yield by employing a two-step process: (1) nucleophilic substitution of 1-halo-2-nitrobenzene with guanidine, followed by (2) catalytic hydrogenation. Purification via recrystallization in ethanol/water mixtures reduced side-products like unreacted amines .

Q. How does this compound enhance loop-mediated isothermal amplification (LAMP) assays, and what mechanistic insights support its use?

  • Methodological Answer : The compound accelerates LAMP by stabilizing primer-template complexes and reducing nonspecific binding. In SARS-CoV-2 detection, adding 0.1–0.3 M guanidine hydrochloride reduced reaction time by 20–50% without compromising specificity. Mechanistically, it disrupts secondary structures in nucleic acids, enhancing polymerase processivity. This approach is extensible to derivatives with similar chaotropic properties .

Q. What analytical frameworks are used to interpret contradictory data in the compound’s biological activity across cell-based assays?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability or off-target effects. Use orthogonal assays:

  • Surface plasmon resonance (SPR) to measure direct target binding.
  • Metabolomic profiling to identify unintended pathway modulation.
  • Isozyme-specific inhibition assays (e.g., sphingosine kinase isoforms) to validate selectivity. For example, guanidine-based inhibitors showed divergent activities in vitro vs. in vivo due to metabolic instability, necessitating pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-(propan-2-yl)guanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-(propan-2-yl)guanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.